4-[(2,4-Dichlorobenzyl)amino]butanoic acid
Overview
Description
4-[(2,4-Dichlorobenzyl)amino]butanoic acid is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Vibrational Studies
4-[(2,4-Dichlorobenzyl)amino]butanoic acid and its derivatives have been extensively studied for their molecular docking and vibrational properties. These studies involve examining the molecular structure, vibrational spectra, and electronic properties of the compound and its derivatives. This research is significant for understanding the compound's potential applications in nonlinear optical materials and biological activities. For instance, the molecular docking studies reveal that butanoic acid derivatives can inhibit Placenta growth factor (PIGF-1) and may have pharmacological importance (Vanasundari et al., 2018).
Antimicrobial Activity
Research has also been conducted on the synthesis and antimicrobial activity of derivatives of this compound. These studies have shown that some synthesized compounds exhibit significant antimicrobial and antifungal activities, particularly against pathogens like Staphylococcus aureus and Mycobacterium luteum. This aspect highlights the potential of butanoic acid derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been a significant area of research. These studies involve developing new synthetic routes and methodologies for producing derivatives with potential biological activities. This research is crucial for exploring the compound's applications in medicinal chemistry and drug development (Guo-qing, 2013).
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of dichlorobenzyl alcohol, a structurally similar compound, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Result of Action
Based on the known effects of similar compounds, it may have antiseptic properties .
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c12-9-4-3-8(10(13)6-9)7-14-5-1-2-11(15)16/h3-4,6,14H,1-2,5,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRHTBYDRGKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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